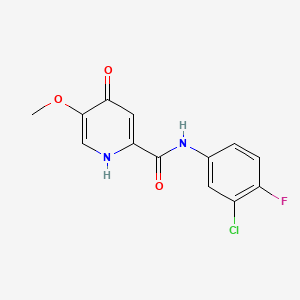

N-(3-chloro-4-fluorophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chloro-4-fluorophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide, or NFMC, is a synthetic compound that has been studied for its potential therapeutic applications. NFMC has been found to possess a variety of biochemical, physiological, and pharmacological properties, and has been used in a number of scientific research studies. In

Wirkmechanismus

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a transmembrane cell surface receptor that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with the receptor . This interaction results in the disruption of the signaling pathways that promote cell growth and proliferation .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase affects multiple biochemical pathways. These include the Ras/Raf pathway and the PI3K/Akt pathways , which are involved in tumor growth and angiogenesis . The disruption of these pathways leads to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis . The overall effect is a reduction in uncontrolled cell growth, which is a hallmark of cancer .

Pharmacokinetics

Similar compounds have been characterized as having suitable in vivo pharmacokinetic properties in preclinical safety species

Result of Action

The result of the compound’s action is a decrease in the proliferation of cancer cells. By inhibiting the EGFR tyrosine kinase, the compound disrupts the signaling pathways that promote cell growth and proliferation . This leads to a reduction in uncontrolled cell growth, which is a characteristic feature of cancer .

Vorteile Und Einschränkungen Für Laborexperimente

The use of NFMC in laboratory experiments has a number of advantages. First, it is a relatively inexpensive compound, making it a cost-effective option for research. Second, it is relatively stable and has a long shelf life. Third, it is relatively easy to synthesize, making it a suitable option for laboratory experiments.

However, there are also a number of limitations to the use of NFMC in laboratory experiments. First, it is not approved for human use, making it unsuitable for clinical studies. Second, it is not known to be highly bioavailable, making it difficult to measure its effects in laboratory studies. Third, it can be toxic at high doses, making it important to use caution when handling NFMC in laboratory experiments.

Zukünftige Richtungen

There are a number of potential future directions for the use of NFMC. First, it could be studied for its potential to treat a variety of diseases, such as cancer, inflammation, and neurological disorders. Second, it could be studied for its potential to improve heart health and reduce the risk of stroke. Third, it could be studied for its potential to reduce the risk of certain infections. Fourth, it could be studied for its potential to improve the effectiveness of certain drugs. Fifth, it could be studied for its potential to improve the safety and efficacy of certain treatments. Finally, it could be studied for its potential to improve the quality of life for patients with certain medical conditions.

Synthesemethoden

NFMC can be synthesized through a number of methods. The most commonly used approach is the reaction of an aryl chloride with an amide. This reaction leads to the formation of a diazonium salt, which can then be reacted with an amide to form NFMC. Other methods of synthesis include the reaction of an aryl halide with an amide, the reaction of an aryl halide with an amine, and the reaction of an aryl halide with a nitrile.

Wissenschaftliche Forschungsanwendungen

NFMC has been studied for its potential therapeutic applications. It has been found to possess a variety of biochemical, physiological, and pharmacological properties, and has been used in a number of scientific research studies. For example, NFMC has been studied for its potential to inhibit the growth of certain bacteria, fungi, and viruses. It has also been studied as a potential treatment for various cancers, including prostate and breast cancer. In addition, NFMC has been studied for its potential to reduce inflammation, improve heart health, and reduce the risk of stroke.

Eigenschaften

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O3/c1-20-12-6-16-10(5-11(12)18)13(19)17-7-2-3-9(15)8(14)4-7/h2-6H,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFHXUXMEZWAFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=CC1=O)C(=O)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B6423015.png)

![1-{4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B6423025.png)

![N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B6423029.png)

![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B6423032.png)

![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B6423040.png)

![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B6423043.png)

![N-(4-chlorophenyl)-2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6423063.png)

![3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B6423069.png)

![N-(2,4-difluorophenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6423082.png)

![N-benzyl-2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B6423086.png)

![N4-(4-chlorophenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6423112.png)